[4,4'-Bipyridine]-2,2'-dicarbonitrile CAS number and physicochemical properties
[4,4'-Bipyridine]-2,2'-dicarbonitrile CAS number and physicochemical properties
Engineering Advanced Coordination Architectures: A Technical Guide to[4,4'-Bipyridine]-2,2'-dicarbonitrile
Executive Summary
In the landscape of advanced materials and supramolecular chemistry, the strategic selection of bridging ligands dictates the electronic and structural fate of the final complex. As a Senior Application Scientist, I frequently utilize [4,4'-Bipyridine]-2,2'-dicarbonitrile (CAS: 53829-09-7) as a bifunctional building block. The rigid, electron-deficient bipyridine core provides structural linearity, while the highly reactive cyano groups at the 2,2' positions serve as versatile synthetic handles. This unique topology makes it an indispensable precursor for Metal-Organic Frameworks (MOFs), proton-coupled electron transfer (PCET) systems, and specialized biochemical assay reagents[1].
This whitepaper dissects the physicochemical profile, synthetic origins, and downstream applications of this compound, providing field-proven, self-validating protocols for researchers and drug development professionals.
Part 1: Quantitative Physicochemical Profiling
Before deploying this compound in complex synthetic workflows, it is critical to understand its baseline parameters. The dual cyano substitution significantly withdraws electron density from the bipyridine rings, impacting both its solubility profile and its behavior as a Lewis base.
Table 1: Core Physicochemical Properties
| Parameter | Value / Description |
|---|---|
| Chemical Name | [4,4'-Bipyridine]-2,2'-dicarbonitrile |
| CAS Number | 53829-09-7[1] |
| Molecular Formula | C₁₂H₆N₄[1] |
| Molecular Weight | 206.21 g/mol [1] |
| SMILES String | N#CC1=NC=CC(=C1)C=2C=CN=C(C#N)C2[2] |
| Structural Class | Heterocyclic aromatic organic compound / Nitrile |
| Primary Applications | MOF ligand precursor, Coordination chemistry, Biochemical reagents[1] |
Part 2: Synthetic Origins & Mechanistic Pathways
Procuring or synthesizing the [4,4'-Bipyridine]-2,2'-dicarbonitrile core requires precision to avoid reducing or hydrolyzing the sensitive nitrile groups. A highly effective route involves the homocoupling of 2-cyano-4-bromopyridine[3].
Mechanistic Insight: In this pathway, lithium dimethylaminoethanol (LiDMAE) is utilized to facilitate the lithiation of the bromine atom. By selectively targeting the 4-position, the intermediate undergoes homocoupling to furnish the 4,4'-bipyridine scaffold[3]. The causality here is critical: the use of LiDMAE avoids the harsh conditions of traditional cross-coupling that might otherwise attack the electrophilic cyano carbon.
Figure 1: Homocoupling synthetic route for [4,4'-Bipyridine]-2,2'-dicarbonitrile.
Part 3: Downstream Elaboration — The bbbpyH₂ Ligand System
One of the most sophisticated applications of [4,4'-Bipyridine]-2,2'-dicarbonitrile is its conversion into 2,2'-Bis(benzimidazol-2-yl)-4,4'-bipyridine (bbbpyH₂) . This extended ligand is highly prized in the synthesis of mononuclear and dinuclear Ruthenium/Osmium complexes used to study mixed-valence states and photophysical properties[4].
Experimental Protocol 1: Synthesis of the bbbpyH₂ Bridging Ligand
This protocol is designed as a self-validating system. Pay close attention to the solubility checkpoints.
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Reagent Assembly: Combine 4.95 g (24 mmol) of 2,2'-dicyano-4,4'-bipyridine and 5.20 g (48 mmol) of o-phenylenediamine in polyphosphoric acid (PPA)[4].
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Thermal Condensation: Heat the mixture at 180 °C for 14 hours[4].
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Expertise Note: The choice of PPA is not arbitrary. It acts simultaneously as a high-boiling solvent and a powerful dehydrating agent, driving the nucleophilic attack of the diamine onto the cyano carbon and subsequent cyclization to form the benzimidazole rings.
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Quenching & Neutralization: Cool to room temperature and pour into 600 mL of water. Neutralize the highly acidic solution using a 28% NH₃ solution[4].
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Validation Checkpoint (Precipitation): A greenish precipitate must form upon neutralization. This confirms the formation of the free-base bbbpyH₂ ligand[4]. Wash thoroughly with methanol.
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Solubility Tuning: The free ligand is sparingly soluble in neutral organic solvents. To validate and purify, suspend the greenish precipitate in 700 mL of hot methanol and add concentrated HCl dropwise[4]. The rapid dissolution of the solid confirms the protonation of the benzimidazole nitrogens, validating the structural integrity of the synthesized ligand.
Experimental Protocol 2: Synthesis of MononuclearRu(bpy)₂(bbbpyH₂)₂·4H₂O
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Ligand Activation: Suspend 0.18 g (0.45 mmol) of the synthesized bbbpyH₂ in ethylene glycol and heat for 1 hour[4].
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Complexation: Add 0.21 g (0.40 mmol) of Ru(bpy)₂Cl₂·2H₂O to the suspension and heat for an additional 5 hours[4].
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Expertise Note: Ethylene glycol provides the necessary thermal bandwidth to overcome the kinetic inertness of the Ru(II) precursor, facilitating the displacement of the chloride ligands.
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Validation Checkpoint (Colorimetric): The reaction is self-indicating. The suspension will transition from a reddish-violet color to a deep, homogeneous red, indicating successful coordination of the bbbpyH₂ ligand to the Ruthenium center[4].
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Isolation: Cool to room temperature and add 30 mL of water. Excess unreacted free ligand will precipitate and can be removed via filtration, leaving the pure complex in solution[4].
Figure 2: Downstream synthesis of the bbbpyH₂ bridging ligand and its Ruthenium complex.
Conclusion
[4,4'-Bipyridine]-2,2'-dicarbonitrile (CAS 53829-09-7) is far more than a simple heterocyclic intermediate; it is a highly programmable scaffold. By understanding the electrophilic nature of its cyano groups and the rigid geometry of its bipyridine core, researchers can reliably engineer complex supramolecular architectures, MOFs, and photophysically active transition metal complexes. Adhering to the self-validating checkpoints outlined above ensures high-fidelity synthesis and reproducibility in advanced materials development.
References
- Source: medchemexpress.
- Title: Proton-Induced Tuning of Electrochemical and Photophysical Properties in Mononuclear and Dinuclear Ruthenium Complexes Containing 2,2'-Bis(benzimidazol-2-yl)
- Source: CentAUR (University of Reading)
